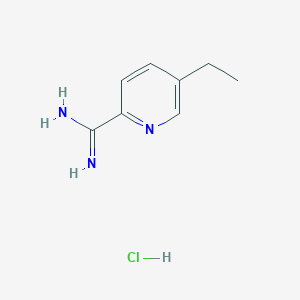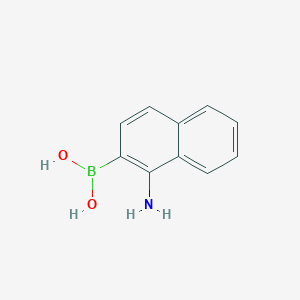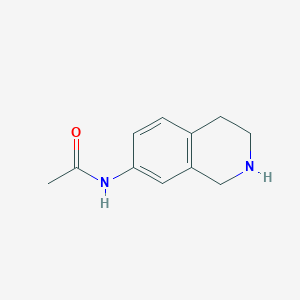
5-Ethylpicolinimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylpicolinimidamide hydrochloride typically involves the reaction of 5-ethylpyridine-2-carboxylic acid with an appropriate amine under acidic conditions to form the corresponding amidine . The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amidine group. The hydrochloride salt is then formed by treating the amidine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethylpicolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
5-Ethylpicolinimidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 5-Ethylpicolinimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Ethylpicolinimidamide hydrochloride include:
- 5-Methylpicolinimidamide hydrochloride
- 5-Propylpicolinimidamide hydrochloride
- 5-Butylpicolinimidamide hydrochloride
Uniqueness
This compound is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. The presence of the ethyl group can affect the compound’s binding affinity to molecular targets and its overall stability .
Propiedades
Número CAS |
1179361-64-8 |
|---|---|
Fórmula molecular |
C8H12ClN3 |
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
5-ethylpyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C8H11N3.ClH/c1-2-6-3-4-7(8(9)10)11-5-6;/h3-5H,2H2,1H3,(H3,9,10);1H |
Clave InChI |
BBLYRFZAQVVKEO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(C=C1)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-1H-naphtho[1,2-D]imidazole](/img/structure/B11907494.png)

![(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11907502.png)
![4-[(Trimethylsilyl)oxy]cyclohexanol](/img/structure/B11907504.png)
![6H-Pyrano[3,2-g][1,3]benzothiazole](/img/structure/B11907509.png)
![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11907512.png)
![5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11907542.png)


![2-Azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B11907558.png)
![7-tert-Butyl-1-oxaspiro[3.5]nonane](/img/structure/B11907570.png)

